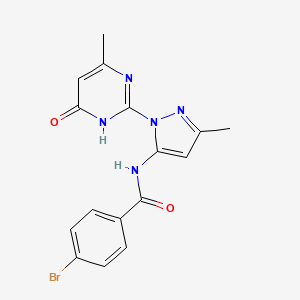

4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Description

This compound features a pyrazolyl-pyrimidinone core substituted with a 4-bromobenzamide group. Such hybrid structures are often explored for biological activity, including anticonvulsant and anti-inflammatory properties .

Properties

IUPAC Name |

4-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZQQWQZJXJJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a bromine atom and multiple heterocyclic rings, which are known to influence its biological properties. The molecular formula is , and its molecular weight is approximately 370.23 g/mol. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes related to cancer growth and viral replication.

- Receptor Modulation : Some compounds in this class act as modulators of growth factor receptors, which are significant in cancer biology.

Anticancer Activity

A study focusing on similar compounds revealed that derivatives of benzamide exhibited significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with fibroblast growth factor receptor (FGFR) amplification. For instance, one derivative showed an IC50 value of 0.12 µM, highlighting its potential as an effective anticancer agent .

Antiviral Activity

N-Heterocycles, including those similar to our compound, have been explored for antiviral properties. Research has shown that pyrazole derivatives can inhibit the replication of viruses such as RSV (Respiratory Syncytial Virus) at micromolar concentrations (EC50 values ranging from 5–28 µM) .

Case Studies

- NSCLC Inhibition : In vitro studies demonstrated that compounds structurally related to this compound effectively inhibited the proliferation of NSCLC cells with FGFR amplification . This suggests a promising avenue for further development in targeted cancer therapies.

- Antiviral Efficacy : A comparative analysis of pyrazolecarboxamide hybrids showed significant inhibition of HCV replication with selectivity indices indicating low cytotoxicity . These findings suggest that our compound may share similar antiviral properties.

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrazolyl-Pyrimidinone Derivatives

Key analogs (Table 1) share the pyrazolyl-pyrimidinone scaffold but differ in substituents on the aryl and amide/sulfonamide groups.

Table 1: Structural and Physical Properties of Analogous Compounds

Key Observations:

- Aryl Substituents : Bromine (electron-withdrawing) in the target compound and Compound 16 may enhance metabolic stability compared to chlorine (Compound 17) or methoxy (Compound 18, ) groups .

- Amide vs.

- Pyrimidinone Substitution: The 4-methyl group in the target compound contrasts with the 4-ethyl group in ’s analog, which may alter steric effects and solubility .

Pharmacological and Physicochemical Comparisons

Anticonvulsant Activity :

- Compound 5.52 (thioacetamide-pyrimidinone with 4-bromophenyl) demonstrated the highest anticonvulsant activity in pentylenetetrazole-induced seizures (ED₅₀ = 52 mg/kg, TI = 3.8) .

Thermal Stability :

Structure-Activity Relationship (SAR) Trends

Bromine vs. Chlorine : Brominated aryl groups (target compound, Compound 5.52) correlate with higher anticonvulsant activity and metabolic stability compared to chlorinated analogs (Compound 17) .

Amide Linkers : Benzamide (target compound) and thioacetamide (Compound 5.52) groups may offer superior receptor binding versus sulfonamides due to reduced polarity .

Pyrimidinone Substitution: Methyl/ethyl groups balance lipophilicity and steric hindrance, influencing solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.